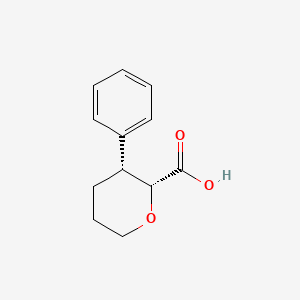

(2R,3R)-3-Phenyloxane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

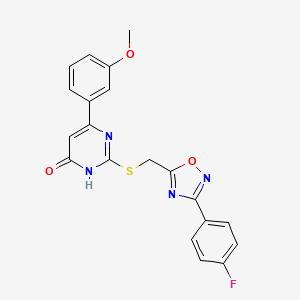

“(2R,3R)-3-Phenyloxane-2-carboxylic acid” is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It’s also known as "2H-Pyran-2-carboxylic acid, tetrahydro-3-phenyl-, (2R,3R)-" .

Molecular Structure Analysis

The molecular structure of “(2R,3R)-3-Phenyloxane-2-carboxylic acid” consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . For a more detailed structural analysis, it would be beneficial to refer to the molecule’s InChI or SMILES string, or to visualize the structure using specialized software .Scientific Research Applications

Clinical Research and Biomarker Verification

The compound is utilized in mass spectrometry for the verification of proteins and metabolites of clinical interest. This process is crucial in translational research, which aims to convert basic science discoveries into clinical applications to improve human health .

Therapeutic Effects in Medicine

It has been observed that certain cannabinoids, which may include derivatives of phenyloxane carboxylic acid, can have therapeutic effects. These compounds are used to treat chronic pain and muscle spasms, especially in adults with multiple sclerosis .

Microbial Metabolism and Pathogenicity

The compound plays a role in the metabolism of certain pathogens. For example, it’s involved in the metabolism of 2,3-butanediol in Neisseria gonorrhoeae, which can influence the virulence of this pathogen .

Industrial Biotechnology

Microbial routes to synthesize (2R,3R)-3-Phenyloxane-2-carboxylic acid derivatives are being developed for industrial applications, such as antifreeze agents and low freezing point fuels. These routes are also important for providing chiral groups in drugs .

Chelation and Metal Industry Applications

Similar to tartaric acid, derivatives of phenyloxane carboxylic acid may serve as chelating agents. They can complex micronutrients in soil fertilizers and clean metal surfaces, which is beneficial in agriculture and metal industries .

Synthetic Biology and Metabolic Engineering

Advances in synthetic biology and metabolic engineering have enabled the development of microbial cell factories. These factories can produce (2R,3R)-3-Phenyloxane-2-carboxylic acid derivatives with improved titers, yields, productivities, and optical purities, which are crucial for various industrial and pharmaceutical applications .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R,3R)-3-phenyloxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)11-10(7-4-8-15-11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFZHWXWHLGJQQ-GHMZBOCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1)C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](OC1)C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-3-Phenyloxane-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-fluorobenzoate](/img/structure/B2857079.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid](/img/structure/B2857080.png)

![N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2857087.png)

![4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2857089.png)

![4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2857090.png)

![5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2857094.png)

![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2857097.png)